3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the indolium family, which is characterized by the presence of an indole ring system. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride typically involves multiple steps. One common method includes the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4,5-dihydro-3,5-diphenyl-1H-pyrazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, bromide
- 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, iodide
Uniqueness
Compared to similar compounds, 3H-Indolium, 2-(2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl)-1,3,3-trimethyl-, chloride is unique due to its specific chloride ion, which can influence its reactivity and solubility. This uniqueness makes it particularly valuable in certain chemical reactions and applications where the chloride ion plays a crucial role.
Properties
CAS No. |
52204-20-3 |
---|---|
Molecular Formula |
C28H28ClN3 |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[(E)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)ethenyl]-1,3,3-trimethylindol-1-ium;chloride |
InChI |
InChI=1S/C28H28N3.ClH/c1-28(2)23-16-10-11-17-25(23)30(3)27(28)18-19-31-26(22-14-8-5-9-15-22)20-24(29-31)21-12-6-4-7-13-21;/h4-19,26H,20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ROGUXVADFHNKDN-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CN3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.